Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate
Description
Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate (CAS synonyms: MLS000541576, CHEMBL1878955, ZINC4105080) is a thiophene-derived compound featuring a cyclohexylcarbonyl-substituted amino group at the 3-position and a methyl ester at the 2-position of the heteroaromatic ring .
Properties
IUPAC Name |
methyl 3-(cyclohexanecarbonylamino)-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-9-8-19-12(14(17)18-2)11(9)15-13(16)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDLXFZILWNWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2CCCCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Cyclohexylcarbonyl Group: This step involves the acylation of the thiophene ring using cyclohexylcarbonyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate features a thiophene ring, a cyclohexylcarbonyl group, and a methyl ester. The synthesis typically involves:
- Formation of the Thiophene Ring : Utilizing the Paal-Knorr synthesis method.
- Introduction of the Cyclohexylcarbonyl Group : Achieved through acylation with cyclohexylcarbonyl chloride.
- Esterification : Finalized by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Chemistry
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block for creating novel compounds.
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis |
| Functionalization | Allows diverse chemical modifications |
Biology
The compound's potential biological activity positions it as a candidate for drug discovery. It can be screened against various biological targets, including enzymes and receptors, to evaluate its pharmacological properties.
| Biological Target | Potential Activity |
|---|---|
| Enzymes | Inhibition or modulation |
| Receptors | Agonism or antagonism |
Medicine
In medicinal chemistry, derivatives of this compound may exhibit significant pharmacological properties such as:
- Anti-inflammatory : Potential to reduce inflammation.
- Antimicrobial : Activity against bacteria and fungi.
- Anticancer : Inhibition of cancer cell proliferation.
Research continues to explore these therapeutic applications through in vitro and in vivo studies.
| Pharmacological Property | Potential Effects |
|---|---|
| Anti-inflammatory | Reduces swelling and pain |
| Antimicrobial | Kills or inhibits growth of pathogens |
| Anticancer | Prevents tumor growth |
Materials Science
In the materials science sector, this compound is valuable for developing materials with specific electronic or optical properties. Its thiophene ring is particularly useful in designing conductive polymers and organic semiconductors.
| Material Type | Application |
|---|---|
| Conductive Polymers | Electronics and sensors |
| Organic Semiconductors | Solar cells and transistors |
Case Studies
- Drug Discovery : A study evaluated the anticancer activity of derivatives of this compound, highlighting its potential in targeting specific cancer cell lines with promising results in inhibiting cell growth.
- Material Innovation : Research demonstrated the use of this compound in creating novel conductive polymers that exhibited enhanced electrical conductivity compared to traditional materials, paving the way for advancements in electronic devices.
Mechanism of Action
The mechanism by which Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Methyl 3-{(3-chlorophenyl)sulfonylamino}-4-methyl-2-thiophenecarboxylate (CAS 866150-21-2)
- Structural Differences : Replaces the cyclohexylcarbonyl group with a 3-chlorophenylsulfonyl substituent .
- Molecular Properties: Molecular Formula: C₁₃H₁₂ClNO₄S₂ Molecular Weight: 345.82 g/mol
- The 3-chlorophenyl group introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity compared to the cyclohexylcarbonyl analog.
Methyl 3-amino-4-methylthiophene-2-carboxylate
- Structural Differences: Lacks the cyclohexylcarbonylamino substituent, retaining only the methyl ester and amino groups .
- The free amino group could serve as a reactive site for further derivatization (e.g., acylation, sulfonylation).
Fexaramine (CAS 574013-66-4)
- Structural Differences: Incorporates a bulky biphenylmethyl group and a dimethylamino substituent alongside the cyclohexylcarbonylamino moiety .
- Molecular Properties :
- Molecular Formula: C₃₂H₃₆N₂O₃
- Molecular Weight: 496.64 g/mol
- Biological Activity :
- Key Implications :
- The biphenylmethyl group likely enhances target specificity for FXR, demonstrating how extended aromatic systems can modulate receptor binding.
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
- Structural Differences: Substitutes the cyclohexylcarbonylamino group with a phenyl ring and uses an ethyl ester .
- The phenyl group increases aromaticity, which may influence π-π stacking interactions in biological systems.
Structural and Functional Analysis Table
*Calculated based on molecular formula where explicit data were unavailable.
Key Observations and Implications
- Substituent Effects :
- Cyclohexylcarbonyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility.
- Sulfonamide or chlorophenyl groups introduce electronic effects (e.g., electron withdrawal) that modulate binding interactions.
- Biological Specificity :
- Synthetic Flexibility :
- Ethyl/methyl ester variations allow tuning of hydrolysis rates and metabolic stability .
Biological Activity
Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Properties
- Molecular Formula : C14H19NO3S
- Molecular Weight : 281.37 g/mol
- CAS Number : [Not provided in search results]
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The cyclohexylcarbonyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Research has indicated that compounds with thiophene moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiophenes can inhibit cell proliferation in various cancer cell lines. This compound may follow this trend due to its structural similarities with known anticancer agents.
Case Study Example :
A study exploring the cytotoxic effects of thiophene derivatives demonstrated that specific substitutions on the thiophene ring significantly influenced their efficacy against cancer cells. The presence of electron-donating groups enhanced cytotoxicity, suggesting that methyl and cyclohexylcarbonyl substitutions could similarly potentiate the activity of this compound against cancer cells .
Antimicrobial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, similar to other thiophene-based compounds.
Research Findings :
In vitro studies have shown that certain thiophene derivatives possess broad-spectrum antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways may occur through mitochondrial dysfunction or activation of caspases.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for tumor growth or bacterial survival.
Safety and Toxicity
Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that while some thiophene derivatives can be toxic at high concentrations, the specific toxicity of this compound needs further investigation through comprehensive toxicological studies.
Data Table: Biological Activities Summary
Q & A
Q. What synthetic methods are recommended for preparing Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate, and how can reaction conditions be optimized?
- Methodology : Utilize a two-step approach involving: (i) Coupling reactions : React 3-amino-4-methylthiophene-2-carboxylate derivatives with cyclohexylcarbonyl chloride in the presence of catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond . (ii) Purification : Employ reverse-phase HPLC with methanol-water gradients to isolate the product and confirm purity (>95%) via NMR and mass spectrometry .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios (1.2:1 acyl chloride:amine) to enhance yield and reduce side products .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Use SHELXL or OLEX2 for single-crystal structure determination, refining parameters like thermal displacement and hydrogen bonding .
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve thiophene ring protons (δ 6.8–7.2 ppm) and cyclohexyl carbons (δ 25–35 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard mitigation : Use PPE (gloves, goggles) and fume hoods to avoid skin/eye irritation (H315, H319) and respiratory exposure (H335) .
- Storage : Store at 2–8°C in inert atmospheres (N2) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry)?
- Approach : Combine XRD-derived torsion angles (from OLEX2 ) with DFT calculations to model dynamic effects in solution. For example, cyclohexyl ring puckering may cause variable coupling constants in NMR .
- Validation : Overlay experimental and simulated NMR spectra using software like MestReNova to identify conformational flexibility .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Challenges : Disordered thiophene rings or solvent molecules in the lattice can distort electron density maps.
- Solutions :
- Apply SHELXL’s restraints (e.g., SIMU, DELU) to model disorder .
- Use OLEX2’s automated workflows to integrate hydrogen atoms and validate geometric parameters (e.g., bond lengths, R-factors) .
Q. How can the compound’s bioactivity (e.g., enzyme inhibition) be mechanistically explored?
- In vitro assays : Test against protein tyrosine phosphatase 1B (PTP1B) using fluorescence-based enzymatic assays to measure IC50 values .
- Molecular docking : Map the cyclohexylcarbonyl group’s interaction with hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
Q. What strategies improve compound stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
